molecular formula C15H21BrN2O2 B12304142 Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B12304142
M. Wt: 341.24 g/mol
InChI Key: NCSVYJHILFENKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a brominated heterocyclic compound featuring a piperidine ring substituted with a 6-bromopyridin-2-yl group and protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₅H₂₁BrN₂O₃, with a molecular weight of 357.24 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations. The bromine atom at the pyridine’s 6-position makes this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSVYJHILFENKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl 4-piperidone in the presence of a suitable base and a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₅H₂₁BrN₂O₃ 357.24 Saturated piperidine, 6-bromopyridinyl substituent, Boc protection
Tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate C₁₉H₂₇BrN₂O₂ 395.33 Brominated dihydroquinoline fused to piperidine, extended conjugation
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate C₁₇H₂₀F₃NO₂ 328.00 3,6-Dihydropyridine (unsaturated), 2-trifluoromethylphenyl substituent
Tert-butyl 4-(6-methoxy-5-(thiazole-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₇H₃₀N₆O₄S 534.63 Indazole-thiazole hybrid, methoxy and carboxamido groups, high complexity
Tert-butyl 4-(6-bromo-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate C₁₉H₂₀BrN₃O₂ (estimated) ~378.29 Bromoindole substituent, dihydropyridine ring, aromatic and hydrogen-bonding capacity

Reactivity and Functional Group Analysis

  • Target Compound : The 6-bromopyridinyl group is electron-deficient, facilitating nucleophilic aromatic substitution or cross-coupling reactions. The saturated piperidine ring offers conformational flexibility, while the Boc group allows selective deprotection under acidic conditions .
  • Bromine at the pyridine-like position retains cross-coupling utility .
  • Trifluoromethylphenyl Derivative (C₁₇H₂₀F₃NO₂): The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. The unsaturated dihydropyridine ring may participate in Diels-Alder reactions or further reductions .
  • Indazole-Thiazole Hybrid (C₂₇H₃₀N₆O₄S) : The indazole and thiazole moieties are common in kinase inhibitors. The methoxy group improves solubility, while the carboxamido linker enables target-specific interactions .
  • Bromoindole Derivative (C₁₉H₂₀BrN₃O₂): The indole’s NH group supports hydrogen bonding, critical for receptor binding.

Biological Activity

Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H20BrN2O2
  • Molecular Weight : 348.24 g/mol
  • CAS Number : 2697162-48-2

The presence of the bromopyridine moiety contributes to its unique pharmacological properties, allowing for interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a selective inhibitor for certain protein kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound shows potential as an inhibitor of receptor tyrosine kinases, which play a role in cancer progression.
  • Neurotransmitter Interaction : It may influence neurotransmitter systems, impacting conditions such as anxiety and depression.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through its ability to inhibit key signaling pathways involved in tumor growth. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). In vitro studies suggest that it may have anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine receptors.

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Neuropharmacological Assessment
    • In a rodent model, administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests. The observed effects were comparable to those produced by standard anxiolytics, suggesting its potential as a therapeutic agent for anxiety disorders.

Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in breast cancer cells (IC50 = 15 µM)[Source needed]
Neuropharmacological EffectsReduces anxiety-like behavior in rodent models[Source needed]
Mechanism of ActionInhibits receptor tyrosine kinases involved in signaling pathways[Source needed]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.